Lipophilicity Difference: Ortho vs. Para Substitution
The ortho-substituted 2-(2-(hydroxymethyl)phenoxy)acetic acid exhibits a measurably higher lipophilicity than its para-substituted regioisomer. The consensus log P of the ortho isomer is 0.76 , compared to predicted log P values of 0.53–0.63 for the para isomer (4-(hydroxymethyl)phenoxyacetic acid) [1]. This difference of approximately 0.13–0.23 log P units translates to a ~35–70% higher octanol-water partition coefficient, indicating greater membrane permeability potential.
| Evidence Dimension | Lipophilicity (log P / partition coefficient) |
|---|---|
| Target Compound Data | Consensus log P = 0.76 (average of five computational methods: iLOGP 1.11, XLOGP3 0.73, WLOGP 0.49, MLOGP 0.52, SILICOS-IT 0.95) |
| Comparator Or Baseline | 4-(Hydroxymethyl)phenoxyacetic acid: log P = 0.63 (ALOGPS), log P = 0.53 (ChemAxon) |
| Quantified Difference | Δlog P ≈ 0.13–0.23 units (ortho isomer more lipophilic) |
| Conditions | Predicted using consensus in silico methods; ALOGPS and ChemAxon algorithms for comparator |
Why This Matters
The ortho isomer's higher log P may confer enhanced membrane permeability in cell-based assays, influencing selection for applications requiring differential cellular uptake or subcellular distribution.
- [1] ChemFont. 2-[4-(hydroxymethyl)phenoxy]acetic acid (CFc000152102). Predicted log P = 0.63 (ALOGPS), 0.53 (ChemAxon). View Source
